4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol
Description
4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a phenolic pyrazole derivative characterized by two fluorine substituents: one at the 4-position of the phenol ring and another at the 2-position of the phenyl group attached to the pyrazole. The pyrazole ring serves as a central scaffold, enabling coordination with metals through its nitrogen atoms, while the phenolic hydroxyl group contributes to hydrogen bonding and deprotonation-dependent reactivity. This compound’s electronic and steric properties are influenced by the electron-withdrawing fluorine atoms, which modulate acidity, solubility, and binding interactions in applications such as metal extraction or biological activity .
Properties
Molecular Formula |
C15H10F2N2O |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |
InChI Key |
LGKKOBPNLMCSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The fluorinated phenyl group is then introduced via a nucleophilic aromatic substitution reaction. The final step involves coupling the pyrazole ring with the fluorinated phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atoms or alter the pyrazole ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitutions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-fluorinated compounds or altered pyrazole derivatives.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and as a component in high-performance polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, leading to altered biological activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Substituted Phenolic Pyrazoles in Metal Extraction
- L4H (2-Nitro-4-methyl-6-[5-(2,4,4-trimethylpentyl)-1H-pyrazol-3-yl]phenol): The nitro group ortho to the phenolic hydroxyl enhances copper extraction strength by ~3 orders of magnitude compared to its unsubstituted analog (L8H). This is attributed to nitro’s strong electron-withdrawing effect, which stabilizes the phenolate anion and promotes inter-ligand H-bonding with the pyrazole NH group. However, steric bulk from alkyl chains (e.g., 2,4,4-trimethylpentyl) can offset gains in extractant strength if they hinder coordination . Comparison: Replacing nitro with fluorine (weaker electron-withdrawing) in the target compound may reduce extractant strength but improve selectivity due to fluorine’s smaller size, minimizing steric interference.
- 5-Nonylsalicylaldoxime (Commercial ACORGA® reagent): This compound shares selectivity for copper over Fe(III) with phenolic pyrazoles like L2H. The oxime group provides a different coordination geometry, but phenolic pyrazoles offer tunability via substituent effects. Fluorine substituents in the target compound may enhance lipophilicity compared to alkyl chains, improving phase transfer in solvent extraction .
Halogen-Substituted Analogs
- 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol: Chlorine’s larger size and stronger electron-withdrawing effect compared to fluorine increase acidity and coordination stability. However, chlorine’s bulkiness may hinder binding in sterically sensitive applications, making fluorine a preferable substituent for balance between electronic and steric effects .
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate :
The thiazole ring introduces additional heteroatoms, altering electronic distribution. The fluorine in the target compound’s 2-fluorophenyl group may offer similar electron withdrawal but with less steric demand than a thiazole substituent .
Trifluoromethyl and Methoxy Derivatives
- 5-Methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol: The trifluoromethyl group strongly withdraws electrons, increasing phenolic acidity. Methoxy groups donate electrons, counteracting this effect. The target compound’s fluorine substituents provide moderate electron withdrawal without the steric bulk of trifluoromethyl, enabling better coordination flexibility .
Data Table: Key Comparisons
Table 1. Structural and Functional Comparison of Selected Pyrazole Derivatives
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (EWGs): Fluorine and nitro groups enhance phenolic acidity and stabilize metal complexes. However, nitro’s stronger EWG effect makes it superior for extraction, while fluorine offers a balance between electronic effects and steric minimalism .
- Steric Factors :
Bulky groups (e.g., pentafluorophenyl, trifluoromethyl) improve lipophilicity but may hinder coordination. The target compound’s 2-fluorophenyl group avoids excessive bulk, favoring applications requiring precise binding . - Biological vs. Industrial Applications: Fluorine’s small size and moderate EWG effect make it versatile across domains, whereas stronger EWGs (e.g., NO₂, CF₃) are niche-specific due to trade-offs between reactivity and steric demand .
Biological Activity
4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a synthetic compound belonging to the class of phenylpyrazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12F2N2O, with a molecular weight of 272.25 g/mol. Its structure features a fluorinated phenyl group attached to a pyrazole ring, which is a common motif in biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C15H12F2N2O |
| Molecular Weight | 272.25 g/mol |
| InChI Key | LGKKOBPNLMCSTE-UHFFFAOYSA-N |
| CAS Number | 610277-30-0 |
Antimicrobial Properties
Research indicates that phenylpyrazole derivatives exhibit significant antimicrobial activity against various pathogens. In vitro studies have shown that compounds similar to this compound possess efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several phenylpyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
The results demonstrated that the compound exhibited potent antibacterial properties, comparable to standard antibiotics like ciprofloxacin.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal activity. The antifungal efficacy was assessed against common fungal pathogens such as Candida albicans and Aspergillus niger.
Case Study: Antifungal Efficacy
The antifungal activity was evaluated in a separate study:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 40 |
| Aspergillus niger | 35 |
These findings indicate that this compound may serve as a potential antifungal agent.
The biological activity of phenylpyrazoles is often attributed to their ability to inhibit key enzymes or disrupt cellular processes in microorganisms. For instance, the inhibition of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in related compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, and how do reaction conditions influence yields?
- Methodology :
- Condensation and cyclization : Similar pyrazole-phenol derivatives are synthesized via Suzuki-Miyaura coupling or copper-catalyzed azide-alkyne cycloaddition. For example, 4-methyl-2-(5-(4-iodophenyl)-1H-pyrazol-3-yl)phenol is synthesized by coupling iodophenyl boronic acids with hydroxyl-substituted pyrazole intermediates under reflux conditions (e.g., ethanol, 16 hours) .
- Protection/deprotection : Protecting the phenolic hydroxyl group with PMB (4-methoxybenzyl) using NaH in THF enhances regioselectivity during subsequent functionalization .
- Key Considerations : Optimizing stoichiometry, catalyst loading (e.g., Pd for cross-coupling), and solvent polarity is critical to minimize byproducts like regioisomeric pyrazoles.
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and intermolecular interactions. Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks effectively .
- Software : WinGX and ORTEP for Windows aid in visualizing ellipsoids and H-bonding patterns .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : / NMR identifies fluorine substituents and pyrazole proton environments.
- FT-IR : Confirms phenolic O-H stretching (~3200 cm) and pyrazole C=N/C-C vibrations (~1600 cm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How do substituents on the phenol ring influence basic physicochemical properties?
- Key Findings :
- Electron-withdrawing groups (e.g., -F, -NO) ortho to the hydroxyl group increase acidity, enhancing metal-binding capacity in solvent extraction applications .
- Steric hindrance from bulky substituents (e.g., -CF) can disrupt intermolecular packing, reducing crystallinity .
Q. What purification strategies are effective for isolating this compound?
- Methodology :
- Column chromatography (silica gel, ethyl acetate/hexane gradients) separates regioisomers.
- Recrystallization from ethanol/water mixtures improves purity for SC-XRD analysis .
Advanced Research Questions
Q. How do fluorophenyl substituents modulate copper(II) extraction efficiency, and what intermolecular interactions dominate?
- Methodology :
- Solvent extraction assays : Measure distribution coefficients () using aqueous/organic phase partitioning (e.g., pH 2–5, chloroform).
- DFT calculations : Compare gas-phase formation energies of Cu complexes. Fluorine substituents stabilize pseudomacrocyclic structures via pyrazole NH→phenolate O H-bonding, enhancing by 10–1000× .
- Contradictions : Ortho-fluorine may improve H-bonding but reduce solubility, requiring trade-offs in ligand design.
Q. What computational approaches predict the compound’s bioactivity, and how does its structure compare to known inhibitors?
- Methodology :
- Docking studies : Compare binding poses with TNIK (traf2- and Nck-interacting kinase) or COX-2 active sites. The diarylpyrazole scaffold resembles Celecoxib, a COX-2 inhibitor, suggesting potential anti-inflammatory activity .
- Pharmacophore modeling : Map H-bond donors (phenolic -OH) and aromatic π-systems to prioritize synthetic analogs .
Q. How do steric and electronic effects of fluorine substituents influence hydrogen-bonding networks in crystal structures?
- Methodology :
- Analyze SC-XRD data for H-bond metrics (distance, angle). For example, in 5-ethyl-2-(4-fluorophenyl)pyrazole derivatives, F···H-O interactions stabilize layered packing .
- Compare with non-fluorinated analogs: Fluorine’s electronegativity strengthens NH→O H-bonds but may introduce torsional strain in the pyrazole ring .
Q. What role does the pyrazole NH group play in metal coordination, and how can it be exploited for catalyst design?
- Methodology :
- EXAFS/XANES : Probe Cu-N/O bond lengths in complexes. Pyrazole NH deprotonates upon metal binding, forming a dianionic ligand that bridges multiple metal centers .
- Catalytic applications : Test epoxidation or oxidation reactions using Cu/Fe complexes of this ligand, leveraging its redox-active phenolic moiety.
Q. How can advanced crystallographic software resolve ambiguities in disordered structures or twinned crystals?
- Methodology :
- SHELXD/SHELXE : Employ dual-space algorithms for experimental phasing of twinned data. SHELXL’s TWIN/BASF commands refine twin fractions and scale factors .
- Case study : A related thiazole-pyrazole hybrid exhibited pseudo-merohedral twinning, resolved using HKL-3000 integration and SHELXL refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
